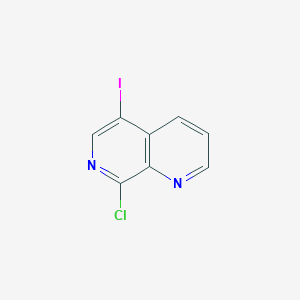

8-Chloro-5-iodo-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-5-iodo-1,7-naphthyridine is a chemical compound with the CAS Number: 2306278-22-6 . It has a molecular weight of 290.49 . The compound is solid in its physical form . The IUPAC name for this compound is 8-chloro-5-iodo-1,7-naphthyridine .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 8-Chloro-5-iodo-1,7-naphthyridine, has been covered in various studies . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 8-Chloro-5-iodo-1,7-naphthyridine is 1S/C8H4ClIN2/c9-8-7-5 (2-1-3-11-7)6 (10)4-12-8/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 8-Chloro-5-iodo-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis

8-Chloro-5-iodo-1,7-naphthyridine is a solid compound . It has a molecular weight of 290.49 .Wissenschaftliche Forschungsanwendungen

Ligand Construction and Complex Formation

8-Chloro-5-iodo-1,7-naphthyridine, a derivative of 1,5-naphthyridine, has been studied for its potential in constructing bridging ligands. Research shows that modifications of the naphthyridine molecule can yield a series of ligands, which, when combined with metal complexes like Ru(II), exhibit altered absorption properties and potential for studying metal center communication (Singh & Thummel, 2009).

Synthesis of Highly Functionalized Naphthyridines

In a study exploring the synthesis of functionalized naphthyridines, methods for differential functionalization of 1,6-naphthyridin-2(1H)-ones were developed. This process started from simpler compounds and utilized sequential Suzuki–Miyaura cross-coupling reactions (Montoir et al., 2014).

Synthesis and Animation Studies

The synthesis and animation (amination) of 5-chloro- and 5-bromo-1,7-naphthyridine, using 8-amino-1,7-naphthyridine as the starting material, have been described. This research offers insights into the chemical behavior and potential applications of these compounds in various reactions (Woźniak & Plas, 1978).

Application in Organic Synthesis

Studies have demonstrated the use of derivatives like 5-chloro-8-iodo-1,6-naphthyridine in the synthesis of complex organic compounds. These procedures often involve palladium-catalyzed carbon-carbon bond formations, indicating the versatility of these naphthyridine derivatives in organic synthesis (Samatomo et al., 1986).

Catalytic Amidation Processes

Research on the catalytic amidation between chloro-naphthyridines and primary amides has been conducted. This study reveals the potential of these compounds in synthesizing diamido-naphthyridines, contributing to the understanding of functional-group tolerance in chemical synthesis (Ligthart et al., 2006).

Antibacterial Activity Evaluation

A study on 1,8-naphthyridine sulfonamides, including derivatives like 5-chloro-1,8-naphthyridine, investigated their antibacterial activity and ability to inhibit efflux resistance mechanisms in multiresistant Staphylococcus aureus strains. This research highlights the potential of these compounds in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety And Hazards

The safety data sheet for 8-Chloro-5-iodo-1,7-naphthyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for the study of 8-Chloro-5-iodo-1,7-naphthyridine and similar compounds involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . The focus is on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

Eigenschaften

IUPAC Name |

8-chloro-5-iodo-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAVAGWFUYXVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2I)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5-iodo-1,7-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2626907.png)